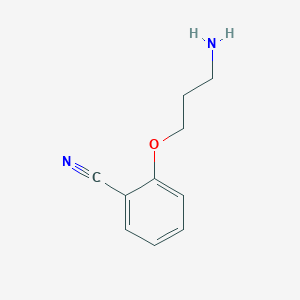

2-(3-Aminopropoxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(3-Aminopropoxy)benzonitrile is a chemical entity that can be considered a derivative of benzonitrile with an aminopropoxy substituent at the 2-position. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 2-(3-Aminopropoxy)benzonitrile.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of fluorobenzyl analogues of DASB, which are synthesized by incorporating p-[18F]fluorobenzyl iodide into the DASB precursor . Another approach is the coupling of 2-benzylmalononitrile with aromatic diazonium salts to afford arylhydrazonopropanenitriles, which can be further processed into various heterocyclic compounds . A novel one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho-substituted benzonitriles has also been described, which involves a S_NAr reaction followed by intramolecular ring closure . Additionally, the rhodium(III)-catalyzed cyanation of aromatic C-H bonds has been used to form 2-(alkylamino)benzonitriles .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods. For instance, the crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile was determined, showing that the crystals belong to the monoclinic system, space group P21/c . Theoretical calculations, such as density functional theory (DFT), have been used to simulate the vibrational spectra and investigate the molecular structure of compounds like (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile .

Chemical Reactions Analysis

The chemical reactivity of benzonitrile derivatives is diverse. For example, indole derivatives synthesized from arylhydrazonopropanenitriles can be used as precursors for various heterocyclic compounds . The synthesis of fluorescent hybrids involving 2-aminonicotinonitrile and 2-aminoisophthalonitrile demonstrates the potential for creating compounds with specific optical properties . The Schiff base (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile exhibits tautomerism, which is an important chemical property influencing its reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. The fluorescent properties of certain hybrids indicate their potential use in optical applications . Theoretical studies on the Schiff base compound reveal its preference for the enol form and provide insights into its electronic properties, such as excitation energies and wavelengths . The antitumor activity of some benzonitrile derivatives, as well as their ability to inhibit the proliferation of cancer cell lines, indicates their potential medicinal applications .

Safety And Hazards

The safety data sheet for a related compound, benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves, eye protection, face protection, and avoiding heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Propiedades

IUPAC Name |

2-(3-aminopropoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVAZWABKCUECQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629346 |

Source

|

| Record name | 2-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropoxy)benzonitrile | |

CAS RN |

444574-75-8 |

Source

|

| Record name | 2-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)